molecular formula C10H13N3O B1482236 (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098057-90-8

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482236
CAS No.: 2098057-90-8
M. Wt: 191.23 g/mol
InChI Key: NOAXDNSTJMJFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical reagent featuring a fused imidazopyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole scaffold is a privileged aza-heterocyclic system known for its diverse biological potential and utility as a versatile synthetic intermediate . The presence of the methanol functional group at the 7-position provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships. Fused pyrazole derivatives, like this compound, are frequently investigated as potential anticancer agents. Research into similar pyrazole-acrylonitrile derivatives has identified compounds with notable activity against various cancer cell lines, including lung (A549) and colon (HCT116) cancers . These compounds often function by modulating key biological targets such as protein kinases . Furthermore, the incorporation of additional nitrogen-containing heterocyclic rings into a pyrazole core has been shown to improve physicochemical, pharmacokinetic, and biological properties, making such scaffolds highly valuable for developing new therapeutic candidates . This compound is intended for research applications only, including use as a building block in organic synthesis, for the exploration of new pharmacologically active molecules, and in mechanistic biological studies. It is supplied for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(6-cyclopropyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-4-5-13-10(12)8(6-14)9(11-13)7-2-3-7/h4-5,7,14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXDNSTJMJFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives

Research literature and patent disclosures indicate that the synthesis of imidazo[1,2-b]pyrazole derivatives typically follows a sequence involving:

  • Formation of cyanoacetamide intermediates from substituted amines and keto-nitrile precursors.
  • Cyclization reactions using N,N-dimethylformamide dimethyl acetal or related reagents to build the imidazo[1,2-b]pyrazole ring system.
  • Subsequent functional group modifications to introduce substituents such as cyclopropyl and hydroxymethyl groups.

This approach was exemplified in a study synthesizing a 67-membered imidazo[1,2-b]pyrazole-7-carboxamide library, where cyanoacetamide intermediates were prepared by reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with various amines, followed by cyclization with N,N-dimethylformamide dimethyl acetal at 80°C in toluene for 6 hours.

Representative Data Table of Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Formation of cyanoacetamide intermediate Reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with cyclopropyl-substituted amine in toluene or DMF, 80°C, 6–12 h 25–97 Purified by recrystallization or chromatography
2 Cyclization to imidazo[1,2-b]pyrazole core Addition of N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h 49–98 Solid filtered and washed, used directly or purified
3 Introduction of hydroxymethyl group Reduction/hydrolysis of 7-chloromethyl intermediate or direct substitution with formaldehyde derivatives Variable, typically 70–90 Requires careful control of reaction conditions to avoid side reactions
4 Purification Recrystallization or column chromatography - Final compound obtained as solid with confirmed purity

Supporting Research Findings

  • The imidazo[1,2-b]pyrazole scaffold is accessible via multi-component reactions and cyclization strategies involving cyanoacetamides and formylating agents, which are adaptable for various substituents including cyclopropyl groups.
  • Hydroxymethylation at the 7-position is a common functionalization step, often achieved by halomethyl intermediates converted to alcohols, as seen in related imidazole derivatives.
  • The synthetic methods are typically performed under inert atmosphere and controlled temperatures to maximize yield and minimize impurities.
  • Analytical data such as NMR and MS confirm the successful incorporation of both the cyclopropyl substituent and the methanol group on the imidazo[1,2-b]pyrazole core.

Notes on Related Compounds and Methods

  • Preparation of similar imidazole derivatives with hydroxymethyl groups often involves chloromethylation using thionyl chloride under cooling and reflux conditions, followed by hydrolysis to the alcohol.
  • The cyclopropyl substituent is generally introduced via the corresponding cyclopropyl amine or cyclopropyl-containing building block early in the synthetic sequence to ensure regioselectivity and stability.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazo[1,2-b]pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmacophore in drug discovery.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo-pyrazole scaffold is a versatile pharmacophore, and modifications at positions 1, 6, and 7 significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Bioactivity/Application
Target Compound 6-cyclopropyl, 1-methyl, 7-methanol ~190 (estimated) Not explicitly described Lab reagent; biological data N/A
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-...)methanol 6-cyclopropyl, 1-propargyl, 7-methanol 215.25 Not described Discontinued lab reagent
9a N-cyclopropyl, 2-(4-fluorophenyl), 7-carboxamide Method C (condensation) Anticancer/anti-inflammatory
9b 2-(4-fluorophenyl), 7-(piperidin-1-yl)methanone Method A (hydrazonoyl halide) Anticancer/anti-inflammatory
9e N-cyclopropyl, 2-phenyl, 6-carboxamide Method C Anticancer/anti-inflammatory

Key Differences:

Substituent Effects on Bioactivity: The target compound lacks the carboxamide or ketone moieties present in analogs like 9a, 9b, and 9e, which are critical for binding to cancer/inflammation targets .

Synthetic Routes: Active methylene compounds (e.g., hydrazonoyl halides) are commonly used to synthesize pyrazole/imidazole hybrids, as seen in 9a–g . The target compound’s synthesis method remains undocumented but may involve similar condensation or cyclization strategies.

Functional Group Impact: The hydroxymethyl group (-CH2OH) in the target compound may enhance solubility compared to lipophilic analogs like 9f (piperidinyl methanone) .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography data are absent for the target compound, though tools like SHELXL () are widely used for such analyses .
  • Safety Profile : Propargyl-substituted analogs (e.g., ) require precautions against heat and ignition , but safety data for the methyl-substituted target compound are unavailable.
  • Commercial Status : The target compound is listed as a lab reagent without industrial-scale production, unlike derivatives like 9a–g , which are actively researched for drug development .

Biological Activity

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : (6-cyclopropyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 177199-82-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

  • Enzyme Inhibition : Acting as a competitive inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with receptors to influence cellular signaling processes.

Anticancer Activity

Research has indicated that imidazo[1,2-b]pyrazole derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as a therapeutic agent against various cancers.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies are necessary to confirm the efficacy of this compound against specific microbial strains.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of the imidazo[1,2-b]pyrazole scaffold may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could position this compound as a candidate for treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Study on Anticancer ActivityThe compound induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways.
Antimicrobial EvaluationSimilar compounds showed significant activity against Staphylococcus aureus and E. coli.
Anti-inflammatory StudyInhibitory effects on TNF-alpha and IL-6 were observed in cell culture models.

Synthesis and Production Methods

The synthesis of this compound typically involves:

  • Functionalization : Utilizing selective reactions to introduce the cyclopropyl and methyl groups.
  • Purification Techniques : Employing advanced methods to ensure high purity and yield.

Q & A

Basic: What are the key methodological steps in synthesizing (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?

Answer:
The synthesis typically involves a multi-step sequence:

Scaffold Construction : Cyclocondensation of cyclopropyl-substituted pyrazole precursors with imidazole derivatives under reflux conditions (e.g., ethanol, 80°C) to form the imidazo[1,2-b]pyrazole core .

Functionalization : Introduction of the hydroxymethyl group at the 7-position via nucleophilic substitution or oxidation-reduction steps. For example, a formyl intermediate may be reduced using NaBH₄ in methanol .

Methylation : Selective N-methylation at the 1-position using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purify intermediates via column chromatography.
  • Confirm final product purity (>95%) using HPLC and NMR .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies cyclopropyl (δ ~0.5–1.5 ppm) and hydroxymethyl (δ ~3.5–4.5 ppm) groups. Aromatic protons in the imidazo-pyrazole system appear at δ ~7.0–8.5 ppm .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic system .
  • IR Spectroscopy : Confirms O–H stretching (3200–3600 cm⁻¹) and C–N/C=C vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]⁺ at m/z 231.29) .
  • X-ray Crystallography : Resolves planar bicyclic geometry and confirms substituent positions (e.g., SHELXL refinement ).

Advanced: How can researchers resolve contradictions in reaction yields during synthesis optimization?

Answer:
Contradictions often arise from variable reaction conditions. Methodological approaches include:

Design of Experiments (DoE) : Systematically test parameters (temperature, solvent, catalyst loading) to identify critical factors .

Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to pinpoint rate-limiting steps .

Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclocondensation, while protic solvents (e.g., MeOH) favor reduction steps .

Byproduct Analysis : Use GC-MS to detect side products (e.g., over-methylation) and adjust stoichiometry .

Advanced: What crystallographic strategies are employed to determine the compound’s structure using SHELX?

Answer:

Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion .

SHELXL Refinement :

  • Initial Model : Generate using SHELXD (direct methods) or molecular replacement .
  • Anisotropic Refinement : Assign anisotropic displacement parameters for non-H atoms.
  • Hydrogen Handling : Place H atoms geometrically (riding model) except for the hydroxymethyl group, which is refined isotropically .

Validation : Check for R-factor convergence (<5%), plausible bond lengths (C–C: ~1.48–1.52 Å), and absence of electron density outliers .

Advanced: How can researchers evaluate the compound’s anticancer activity mechanistically?

Answer:

Enzyme Inhibition Assays :

  • PI3Kα Inhibition : Measure IC₅₀ using ATP-competitive ELISA (e.g., 50 nM–10 µM range) .
  • Kinase Profiling : Screen against a panel of 50+ kinases to assess selectivity .

Cell-Based Assays :

  • Proliferation : Use MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ ~2–5 µM) .
  • Apoptosis : Quantify caspase-3/7 activation via fluorescence .

Structural Analog Comparison :

CompoundStructural FeatureActivity (IC₅₀)
Target Compound7-Hydroxymethyl2.3 µM
6-Methylthio Analog6-SCH₃5.8 µM
2-Phenyl DerivativeAryl substitution at C21.7 µM
Data adapted from imidazo-pyrazole SAR studies .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Answer:

Thermal Stability :

  • DSC/TGA : Determine decomposition temperature (Td ~200°C) and melting point (mp ~150–160°C) .

Solution Stability :

  • pH Studies : Incubate in buffers (pH 1–13) and quantify degradation via HPLC (t₁/₂ >24 h at pH 7) .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

Kinetic Stability :

  • Arrhenius Analysis : Calculate activation energy (Eₐ) from degradation rates at 25–60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.